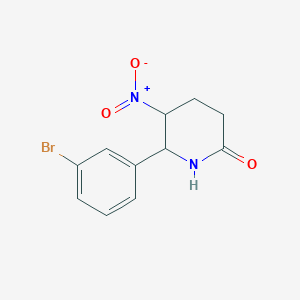

6-(3-Bromophenyl)-5-nitropiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-bromophenyl)-5-nitropiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3/c12-8-3-1-2-7(6-8)11-9(14(16)17)4-5-10(15)13-11/h1-3,6,9,11H,4-5H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHWJJRTEIUGMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 3 Bromophenyl 5 Nitropiperidin 2 One and Analogous Structures

Convergent and Divergent Synthetic Pathways to 5-Nitropiperidin-2-ones

The construction of the 5-nitropiperidin-2-one ring system can be achieved through both convergent and divergent synthetic strategies. Convergent approaches, particularly those involving multi-component reactions, are highly valued for their efficiency, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. Divergent strategies, on the other hand, involve more traditional, stepwise syntheses that allow for the controlled introduction of functional groups and stereocenters.

Multi-component Reaction Strategies for Piperidin-2-one Core Construction

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of multiple bonds in a single operation from three or more starting materials. google.com This approach is highly atom-economical and streamlines the synthesis of complex molecular architectures, such as the 5-nitropiperidin-2-one core.

A highly effective method for the synthesis of 5-nitropiperidin-2-ones is the nitro-Mannich/lactamization cascade reaction. buketov.edu.kzresearchgate.net This reaction typically involves the condensation of a methyl 4-nitrobutanoate derivative with an aldehyde and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate). buketov.edu.kz In the context of synthesizing 6-(3-bromophenyl)-5-nitropiperidin-2-one, this would involve the reaction of methyl 4-nitrobutanoate with 3-bromobenzaldehyde (B42254) and ammonium acetate (B1210297).

The cascade is initiated by the formation of an imine from the aldehyde and ammonia, which then undergoes a nitro-Mannich reaction with the enolate of the nitrobutanoate. The subsequent intramolecular lactamization of the resulting intermediate yields the desired 5-nitropiperidin-2-one. A key feature of this reaction is its high diastereoselectivity, which is often thermodynamically controlled, leading predominantly to the formation of the more stable trans-isomer. buketov.edu.kz The diastereoselectivity is believed to arise either from a highly diastereoselective nitro-Mannich step followed by lactamization or from a rapid and reversible nitro-Mannich reaction where only one diastereomer preferentially undergoes irreversible lactamization. buketov.edu.kz

Research has demonstrated the versatility of this cascade with a variety of aromatic aldehydes, leading to a range of 6-aryl-substituted 5-nitropiperidin-2-ones. researchgate.net The reaction conditions are typically mild, and the products are often obtained in good yields.

Table 1: Diastereoselective Synthesis of 5-Nitropiperidin-2-ones via Nitro-Mannich/Lactamization Cascade

| Entry | Aldehyde (ArCHO) | Product (6-Aryl-5-nitropiperidin-2-one) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Benzaldehyde | 6-Phenyl-5-nitropiperidin-2-one | 85 | >95:5 |

| 2 | 4-Chlorobenzaldehyde | 6-(4-Chlorophenyl)-5-nitropiperidin-2-one | 82 | >95:5 |

| 3 | 4-Methoxybenzaldehyde | 6-(4-Methoxyphenyl)-5-nitropiperidin-2-one | 88 | >95:5 |

| 4 | 3-Bromobenzaldehyde | This compound | (Predicted high) | (Predicted high) |

This table is illustrative and based on typical results reported for this reaction type. The values for the 3-bromophenyl derivative are predicted based on the reactivity of similar aromatic aldehydes.

An alternative, yet related, multi-component strategy involves a Michael-Mannich cascade. While the nitro-Mannich/lactamization cascade is a prime example, other variations exist that also lead to the formation of substituted piperidines. These protocols can offer different stereochemical outcomes or be more suitable for certain substrates.

The complexity and efficiency of the synthesis can be further enhanced by employing four-component reactions. nih.govnih.gov A notable example combines an enantioselective organocatalytic Michael addition with the diastereoselective nitro-Mannich/lactamization cascade. buketov.edu.kzresearchgate.net This one-pot, four-component reaction can lead to highly enantioenriched and heavily decorated 5-nitropiperidin-2-ones. buketov.edu.kznih.gov For instance, the reaction of a nitroalkene, an aldehyde, an amine, and a Michael donor can be orchestrated to construct the piperidinone core with excellent stereocontrol. nih.gov

Stepwise Approaches for Ring Closure and Functionalization

While multi-component reactions offer a rapid entry to the 5-nitropiperidin-2-one scaffold, stepwise approaches provide a more controlled, albeit longer, synthetic route. These methods are particularly useful when specific functional groups need to be introduced sequentially or when a particular stereoisomer is desired that cannot be obtained through thermodynamically controlled cascade reactions.

A key aspect of stepwise syntheses is the preparation of advanced precursors. For the synthesis of this compound, a logical precursor would be a substituted γ-nitro ester. For example, a Michael addition of a nitronate to an appropriate α,β-unsaturated ester derived from 3-bromobenzaldehyde could furnish a suitable intermediate. This intermediate would then undergo reduction of a functional group to an amine, followed by intramolecular lactamization to form the desired piperidinone ring.

The synthesis of substituted nitrobutyrate derivatives, such as methyl 4-nitrobutanoate, is a fundamental prerequisite for many of these synthetic strategies. buketov.edu.kz These precursors are often prepared through straightforward nucleophilic substitution or addition reactions involving nitromethane (B149229) or other small nitroalkanes.

Cyclization Reactions for Lactam Ring Formation

The formation of the 5-nitropiperidin-2-one core is effectively achieved through cascade reactions that rapidly build molecular complexity from simple precursors. A prominent method is the nitro-Mannich/lactamisation cascade. nih.govbeilstein-journals.org This reaction involves the condensation of a γ-nitro ester, such as methyl 4-nitrobutanoate, with an aromatic aldehyde and an ammonia source, typically ammonium acetate. nih.govbeilstein-journals.org This process provides direct access to 6-aryl-substituted 5-nitropiperidin-2-ones. nih.govbeilstein-journals.org The power of this transformation has been increasingly recognized and applied to the synthesis of various biologically relevant molecules. nih.govd-nb.info

The mechanism of this cascade allows for the formation of multiple bonds in a single operation, constructing the heterocyclic ring with the nitro group and the aryl substituent positioned at C5 and C6, respectively. beilstein-journals.org The stereochemical outcome of the cyclization can be influenced by reaction conditions, and in some cases, is driven by the preferential crystallization of a specific diastereoisomer, a phenomenon known as a crystallization-induced diastereomeric transformation (CIDT). nih.govbeilstein-journals.org

Regioselective Introduction of the Bromophenyl Moiety

The regioselective introduction of the 3-bromophenyl group at the C6 position of the piperidin-2-one ring is most directly accomplished by utilizing a pre-functionalized starting material. In the context of the nitro-Mannich/lactamisation cascade, 3-bromobenzaldehyde is used as the aromatic aldehyde component. nih.gov This ensures that the 3-bromophenyl moiety is incorporated at the desired position from the outset of the cyclization process, a common and efficient strategy in multicomponent reactions.

This approach avoids the need for post-cyclization bromination, which could present challenges with regioselectivity and functional group compatibility, thereby streamlining the synthetic sequence.

Catalytic Strategies in the Synthesis of 5-Nitropiperidin-2-ones

Catalysis offers powerful tools for the efficient and stereocontrolled synthesis of piperidin-2-one structures. Both organocatalytic and metal-catalyzed approaches have been developed to construct the core ring and introduce stereocenters with high precision.

Organocatalysis has emerged as a key strategy for producing enantioenriched 5-nitropiperidin-2-ones. nih.govresearchgate.net A highly effective method combines an enantioselective organocatalytic Michael addition with the diastereoselective nitro-Mannich/lactamisation cascade in a four-component one-pot reaction. nih.govbeilstein-journals.orgnih.gov This approach allows for the generation of heavily decorated piperidin-2-ones with significant structural complexity and high enantiomeric purity. nih.gov The use of bifunctional organocatalysts, such as those derived from cinchonine, can be employed to control the stereochemistry during the initial Michael addition, which sets the chirality that is then carried through the subsequent cyclization steps. researchgate.net

Table 1: Organocatalytic Cascade Reaction for Enantioenriched Piperidin-2-ones

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst Type | Key Transformation | Outcome | Reference |

| α,β-Unsaturated Aldehyde | Nitroalkane | Aldehyde | Primary Amine | Organocatalyst | Michael Addition | Enantioenriched γ-nitro ester | nih.gov |

| Enantioenriched γ-nitro ester | Aldehyde (e.g., Formaldehyde) | Primary Amine | - | - | Nitro-Mannich/Lactamisation | Enantioenriched 5-nitropiperidin-2-one | nih.govnih.gov |

Metal-Catalyzed Transformations in Piperidin-2-one Synthesis

Various metal-catalyzed reactions have been developed for the synthesis of the broader class of piperidine (B6355638) and piperidinone heterocycles. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds to construct the ring. nih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives provide a pathway to enantioenriched 3-substituted piperidines. acs.org

Copper-catalyzed intramolecular C-H amination of N-halide amides represents another strategy for forming the piperidine ring. acs.org This method can be applied to the synthesis of both pyrrolidines and piperidines, with a proposed catalytic cycle involving Cu(I)/Cu(II) species. acs.org Furthermore, palladium catalysis is widely used, for example in sequential Suzuki–Miyaura coupling and hydrogenation reactions to create functionalized piperidines from bromopyridine precursors. nih.gov Organozinc reagents have also been used in copper-catalyzed reactions followed by cyclization to yield piperidine structures. whiterose.ac.uk

Table 2: Overview of Metal-Catalyzed Piperidine Synthesis Strategies

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Rhodium | Asymmetric Reductive Heck | Arylboronic acids, Pyridine derivatives | Enantioenriched 3-piperidines | acs.org |

| Copper | Intramolecular C-H Amination | N-halide amides | Pyrrolidines and Piperidines | acs.org |

| Palladium | Suzuki–Miyaura Coupling / Hydrogenation | Bromopyridines | Functionalized Piperidines | nih.gov |

| Iridium | Hydrogen Transfer Cascade | Diols, Ammonia | Substituted Piperidines | nih.gov |

Post-Cyclization Functionalization and Derivatization of this compound Framework

Once the core this compound structure is assembled, the nitro group serves as a versatile chemical handle for further derivatization, enabling access to a range of other functionalized piperidines. beilstein-journals.org

A key transformation is the chemoselective reduction of the nitro group. This reduction must be performed without affecting other sensitive functionalities in the molecule, such as the lactam carbonyl group or the carbon-bromine bond on the phenyl ring. The development of highly chemoselective nitro reduction methods is crucial for the synthesis of complex molecules. sci-hub.se

Several catalytic systems are effective for this purpose. An iron(III) catalyst used with a silane (B1218182) reductant has been shown to be chemoselective for nitro group reduction in the presence of various other functionalities, including esters, amides, and aryl halides. researchgate.net Gold nanoparticles supported on materials like TiO₂ or Fe₂O₃ have also been reported to catalyze the chemoselective hydrogenation of nitro groups. sci-hub.se For the reduction of nitroarenes to N-aryl hydroxylamines, a silver nanoparticle catalyst on a titania support (Ag/MTA) can be used with ammonia-borane as the reducing agent. nih.govresearchgate.net If the corresponding aniline (B41778) is desired, the same Ag/MTA catalyst can be used with sodium borohydride (B1222165). nih.gov Additionally, a combination of sodium borohydride and iron(II) chloride (NaBH₄-FeCl₂) has been reported as a practical and selective system for reducing aromatic nitro groups in the presence of ester functionalities. thieme-connect.com

Table 3: Reagents for Chemoselective Nitro Group Reduction

| Reagent/Catalyst System | Reductant | Product | Selectivity Notes | Reference |

| Iron(III) catalyst | Phenylsilane | Amine | Tolerates esters, amides, aryl halides | researchgate.net |

| Sulfided Platinum Catalyst | H₂ | Amine | Avoids dehalogenation of heteroaryl halides | sci-hub.se |

| Ag/MTA | NaBH₄ | Aryl Amine | High selectivity for amine | nih.gov |

| Ag/MTA | NH₃BH₃ | N-Aryl Hydroxylamine | High selectivity for hydroxylamine | nih.govresearchgate.net |

| NaBH₄-FeCl₂ | - | Amine | Selective over ester groups | thieme-connect.com |

Transformations of the Bromine Substituent

The bromine atom on the phenyl ring of this compound serves as a versatile handle for further structural diversification through various cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples of such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the bromophenyl group and a variety of organoboron compounds, such as boronic acids or their esters. researchgate.netyoutube.com This method is widely used for the synthesis of biaryl compounds and can be applied to introduce new aryl or vinyl substituents in place of the bromine atom. nih.govresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds by reacting the aryl bromide with a wide range of amines. wikipedia.org This allows for the introduction of primary or secondary amines, anilines, or even heterocyclic amines at the 3-position of the phenyl ring. libretexts.orgacs.orgnih.govthieme-connect.com The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. acs.orgthieme-connect.com

Table 1: Representative Palladium-Catalyzed Transformations of Aryl Bromides

| Reaction Name | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene, Dioxane) | Biaryl or Styrenyl derivative |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene) | Arylamine derivative |

This table presents generalized conditions. Specific conditions may vary based on substrate.

Nitrogen Atom Derivatizations (e.g., N-Oxidation, N-Alkylation)

The nitrogen atom within the piperidin-2-one ring offers another site for chemical modification, primarily through N-alkylation and N-oxidation.

N-Oxidation: The secondary amine of the piperidin-2-one can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.com The resulting N-oxides can exhibit different physicochemical and biological properties compared to the parent amine. google.comnih.gov In some cases, piperidine N-oxides can undergo rearrangements to form other heterocyclic systems. acs.org

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be accomplished through several methods. A common approach involves the reaction with an alkyl halide in the presence of a base. google.comresearchgate.net Bases such as potassium carbonate or sodium hydride are often used to deprotonate the nitrogen, facilitating its nucleophilic attack on the alkyl halide. researchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. A visible-light-induced metallaphotoredox platform has also been developed for the N-alkylation of various N-nucleophiles with alkyl bromides. princeton.edu The choice of alkylating agent and reaction conditions allows for the introduction of a wide variety of substituents at the nitrogen position. odu.eduwikipedia.org

Table 2: Common Nitrogen Atom Derivatizations of Piperidine Scaffolds

| Derivatization | Reagents & Conditions | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) or H₂O₂, Solvent (e.g., Acetone, DCM) | N-Oxide derivative |

| N-Alkylation (with Alkyl Halide) | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl derivative |

| N-Alkylation (Reductive Amination) | Aldehyde or Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) | N-Alkyl derivative |

This table presents generalized conditions. Specific conditions may vary based on substrate and desired product.

Stereochemical Control and Analysis in the Synthesis of 6 3 Bromophenyl 5 Nitropiperidin 2 One Analogs

Diastereoselective Synthesis of 5-Nitropiperidin-2-ones

The diastereoselective synthesis of 5-nitropiperidin-2-ones is effectively achieved through a versatile nitro-Mannich/lactamisation cascade reaction. wikipedia.orgrsc.orgmdpi.com This powerful transformation allows for the construction of the piperidinone core with a high degree of stereocontrol. The condensation of a nitroalkanoate, such as methyl 4-nitrobutanoate, with an aldehyde and an amine source can directly yield heavily substituted 5-nitropiperidin-2-ones. wikipedia.org For instance, the reaction of methyl 4-nitrobutanoate with aromatic aldehydes and ammonium (B1175870) acetate (B1210297) provides access to 6-aryl-substituted 5-nitropiperidin-2-ones. wikipedia.org

Control of Multiple Stereocenters in Cascade Reactions

The nitro-Mannich/lactamisation cascade reaction is a powerful tool for establishing multiple stereocenters in a single synthetic operation. wikipedia.orgmdpi.com By carefully selecting the starting materials, such as pre-formed Michael adducts and various imines, it is possible to generate products with high diastereoselectivity. wikipedia.org For example, reacting a diastereomerically pure Michael adduct with a cyclic imine can lead to the formation of 5-nitropiperidin-2-ones with a 4,5-trans relative stereochemistry in good yields and high diastereoselectivities. wikipedia.orgmdpi.com

The high level of diastereocontrol in these cascade reactions can be attributed to several factors. One possibility is that the initial nitro-Mannich reaction is highly diastereoselective, and the subsequent lactamisation does not alter the established stereochemistry. wikipedia.orgmdpi.com Alternatively, the nitro-Mannich step may be reversible, allowing for a thermodynamic equilibration where only one of the diastereomeric intermediates preferentially cyclizes in an irreversible lactamisation step to form the most stable product. wikipedia.orgmdpi.com A third explanation involves a post-cyclisation epimerisation at the carbon atom bearing the nitro group, leading to the thermodynamically favored product. nih.gov

In certain cases, the observed diastereoselectivity is driven by the preferential crystallisation of one diastereoisomer from the reaction mixture, a phenomenon known as a crystallisation-induced diastereomeric transformation (CIDT). wikipedia.orgmdpi.com This was observed in the reaction of a specific Michael adduct with an imine, which yielded a product with an exceptional 4,5-cis relative stereochemistry. wikipedia.orgmdpi.com When the two diastereomers were subjected to simulated reaction conditions, they epimerised at the C5 position to form an identical thermodynamic mixture, confirming that the initial outcome was not under thermodynamic control. wikipedia.orgmdpi.com

The following table illustrates the diastereoselective synthesis of various 5-nitropiperidin-2-one analogs via the cascade reaction, highlighting the high diastereoselectivity achieved.

| Entry | Michael Adduct | Imine Source | Product | Yield (%) | Diastereoselectivity |

| 1 | Lactam 6a | Formaldehyde (B43269), Allylamine (B125299) | Product 1a | 90 | Single diastereomer |

| 2 | Lactone 6b | Formaldehyde, Allylamine | Product 1b | Moderate | Single diastereomer |

| 3 | Ester 6c | Formaldehyde, Allylamine | Product 1c | Moderate | Single diastereomer |

| 4 | Adduct 6d | Imine 5e | Product 2m' (4,5-cis) | 70 | Single diastereomer |

This table is a representation of data presented in the source material. wikipedia.orgmdpi.com

Influence of Reaction Conditions on Diastereoselectivity

The conditions under which the nitro-Mannich/lactamisation cascade is performed can have a significant impact on the diastereoselectivity of the reaction. The choice of solvent, temperature, and reactants all play a role in determining the stereochemical outcome. For example, heating a methanol (B129727) solution of a Michael adduct with aqueous formaldehyde and an amine under reflux for several hours has been shown to produce the desired δ-lactam product as a single diastereomer in high yield. wikipedia.orgmdpi.com

The nature of the reactants, specifically the aldehyde and amine used to form the imine in situ, can also influence the stereochemistry. The use of different aldehydes, such as acetaldehyde (B116499) or anisaldehyde, allows for the introduction of various substituents at the 6-position of the piperidine (B6355638) ring, with high diastereoselectivity being maintained. wikipedia.orgmdpi.com Similarly, changing the amine component, for instance from allylamine to benzylamine, can afford the corresponding N-substituted product, also as a single diastereoisomer. wikipedia.orgmdpi.com

One of the most striking examples of the influence of reaction conditions and reactant structure on diastereoselectivity is the formation of a 4,5-cis product in one specific case, while the majority of other reactions yielded the 4,5-trans diastereomer. wikipedia.orgnih.gov This highlights the subtle interplay of kinetic and thermodynamic factors, as well as crystallisation phenomena, in dictating the final stereochemical configuration. wikipedia.orgmdpi.com

Enantioselective Methodologies for Chiral 5-Nitropiperidin-2-ones

The development of enantioselective methods is crucial for accessing single enantiomers of chiral 5-nitropiperidin-2-ones, which is a prerequisite for their evaluation as potential therapeutic agents.

Application of Chiral Catalysts

The use of chiral catalysts provides an efficient route to enantiomerically enriched 5-nitropiperidin-2-ones. wikipedia.orgrsc.org A one-pot, four-component reaction has been developed that combines an enantioselective organocatalytic Michael addition with the diastereoselective nitro-Mannich/lactamisation cascade. wikipedia.orgrsc.orgmdpi.com This approach allows for the synthesis of a highly enantioenriched substituted 5-nitropiperidin-2-one. wikipedia.orgrsc.org

Specifically, a bifunctional catalyst has been employed to facilitate a highly stereoselective two-stage, one-pot cascade. wikipedia.org This process leads to the formation of an enantiomerically enriched tetracyclic spiro-lactam with high enantiomeric purity (90% ee) and in good chemical yield (62%). wikipedia.org This demonstrates the power of chiral organocatalysis to control the absolute stereochemistry of the initial Michael addition, which is then translated into the final piperidinone product. wikipedia.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a well-established strategy for achieving asymmetry in chemical transformations. This method involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, after which the auxiliary can be cleaved and recovered.

While the direct application of chiral auxiliaries to the synthesis of 6-(3-bromophenyl)-5-nitropiperidin-2-one is not extensively documented in the reviewed literature, the principles of this methodology are applicable. For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the nitroalkanoate precursor. rsc.org The chiral environment created by the auxiliary would then control the stereochemistry of the Michael addition and subsequent nitro-Mannich/lactamisation cascade. The steric bulk of the auxiliary would block one face of the molecule, forcing the incoming electrophile to attack from the less hindered side, thus leading to the formation of a specific diastereomer. After the cascade reaction, the chiral auxiliary would be removed to yield the enantiomerically enriched 5-nitropiperidin-2-one.

Optical Resolution Techniques for Enantiomer Separation

Optical resolution is a set of techniques used to separate a racemic mixture into its individual enantiomers. When an enantioselective synthesis is not feasible, resolution provides an alternative pathway to obtain enantiomerically pure compounds.

Diastereomeric Salt Crystallization: A common method for resolving racemates is through the formation of diastereomeric salts. hplc.eu Since this compound contains a basic nitrogen atom within the lactam ring, it could potentially be resolved by reacting the racemic mixture with a chiral acid, such as tartaric acid or its derivatives. rsc.orgulisboa.pt This reaction would produce a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility, which can be exploited for their separation by fractional crystallization. nih.gov Once the diastereomeric salts are separated, the pure enantiomers of the piperidinone can be recovered by treatment with a base to remove the chiral resolving agent. hplc.eu

Chiral Chromatography: Another powerful technique for enantiomer separation is chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. The differential interaction leads to different retention times on the chromatographic column, allowing for their separation. For the separation of this compound enantiomers, a variety of commercially available CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), could be screened with different mobile phases to achieve optimal separation. mdpi.com This technique is valuable for both analytical determination of enantiomeric excess (ee) and for preparative-scale separation to obtain pure enantiomers. mdpi.com

Scientific Article on this compound Not Possible at This Time

A thorough and exhaustive search of available scientific literature has revealed a significant lack of specific research data for the chemical compound This compound . While general methodologies exist for the synthesis and analysis of related 6-aryl-5-nitropiperidin-2-one analogs, specific studies detailing the stereochemical control, conformational analysis, and the impact of stereochemistry on subsequent transformations for the 3-bromophenyl derivative are not present in the accessed resources.

The user's request for an article with a strict outline focusing on:

Impact of Stereochemistry on Subsequent Transformations

cannot be fulfilled with the required scientific accuracy and adherence to the specified compound. To generate content for these sections would necessitate extrapolating from potentially dissimilar analogs or fabricating data, which would violate the principles of scientific accuracy.

Research on the broader class of 5-nitropiperidin-2-ones indicates that X-ray diffraction is a definitive method for establishing the relative stereochemistry of these compounds nih.gov. Advanced spectroscopic techniques, including various 2D NMR experiments (COSY, NOESY), are also critical in assigning stereochemistry and analyzing the conformational dynamics of the piperidine ring in solution ipb.pt. The stereochemical configuration of these molecules is known to be crucial for their subsequent chemical reactivity and biological activity nih.govbeilstein-journals.org.

However, without specific published X-ray crystallographic data, detailed NMR spectroscopic analysis, or studies on the reactivity of This compound , any attempt to write the requested article would be speculative and not based on factual, citable evidence for this particular molecule. Therefore, it is not possible to provide the requested article at this time.

Reaction Mechanisms and Mechanistic Investigations of 5 Nitropiperidin 2 One Formation

Detailed Mechanistic Pathways of Key Bond-Forming Reactions

The construction of the 6-(3-Bromophenyl)-5-nitropiperidin-2-one framework relies on a sequence of meticulously orchestrated chemical transformations. The primary pathway is a nitro-Mannich/lactamization cascade, which can be initiated from basic starting materials. beilstein-journals.org

The nitro-Mannich reaction, also known as the aza-Henry reaction, is fundamental to the synthesis. It involves the nucleophilic addition of a nitroalkane or its corresponding nitronate anion to an imine, forming a β-nitroamine. nih.govwikipedia.org This reaction is crucial for establishing the C5-C6 bond and the stereocenters at these positions in the piperidinone ring. frontiersin.org

The general mechanism for the nitro-Mannich/lactamization cascade begins with the in situ formation of an imine from an aldehyde (in this case, 3-bromobenzaldehyde) and an amine source, such as ammonium (B1175870) acetate (B1210297) or a primary amine. nih.govwikipedia.org Concurrently, a nitro-containing ester, like methyl 4-nitrobutanoate, is deprotonated at the carbon alpha to the nitro group to form a nucleophilic nitronate ion. beilstein-journals.orgnih.gov The nitronate then attacks the electrophilic imine carbon. This addition creates a new carbon-carbon bond and forms a β-nitroamine intermediate, which is primed for the subsequent ring-closing step. frontiersin.org

Table 1: Key Steps in the Nitro-Mannich Reaction for this compound

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | 3-Bromobenzaldehyde (B42254), Amine (e.g., from NH₄OAc) | 1-(3-Bromophenyl)methanimine (Imine) | Formation of the electrophilic imine. |

| 2 | Methyl 4-nitrobutanoate, Base | Nitronate Anion | Deprotonation to form the carbon nucleophile. |

| 3 | Imine, Nitronate Anion | β-Nitroamine Intermediate | Nucleophilic addition to form the key C-C bond. wikipedia.org |

In alternative synthetic strategies, the piperidinone precursor is assembled via an initial Michael addition. nih.govnih.gov The Michael reaction involves the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). byjus.comwikipedia.orgmasterorganicchemistry.com

For the synthesis of related piperidinones, a Michael adduct can be pre-formed by reacting a nitroalkane with an α,β-unsaturated ester. nih.gov For instance, the reaction of a malonate derivative (as the Michael donor) with a nitrostyrene (B7858105) (like 1-bromo-3-(2-nitrovinyl)benzene) in the presence of a base generates an adduct that can then participate in the subsequent cyclization steps. nih.govchemistrysteps.com The mechanism involves the deprotonation of the donor to form a stabilized carbanion, which then attacks the β-carbon of the unsaturated system. wikipedia.org This pathway offers a modular approach to building complexity before the main cascade.

Lactamization is the final, irreversible ring-closing step in the cascade that forms the stable 6-membered piperidinone ring. d-nb.info Following the nitro-Mannich reaction, the resulting β-nitroamine intermediate contains both a nucleophilic secondary amine and an electrophilic ester group.

Kinetic Studies and Reaction Rate Determinants

Factors that influence the reaction rate include:

Catalyst: The choice and concentration of the base or acid catalyst can significantly affect the rate of both imine formation and deprotonation of the nitroalkane. researchgate.net

Temperature: The reaction is often performed under reflux, indicating that higher temperatures are required to overcome the activation energy barriers, particularly for the final lactamization step. nih.govberkeley.edu

Solvent: The polarity and protic nature of the solvent can influence the stability of charged intermediates like the nitronate and iminium ions, thereby affecting reaction rates. mdpi.com

Kinetic analysis of similar processes often reveals a pseudo-order dependence on certain reactants, where the concentration of one reactant, like the amine source, is kept in large excess. mdpi.com

Thermodynamic Aspects of Reaction Selectivity (e.g., Regio- and Stereoselectivity)

Thermodynamics plays a crucial role in controlling the selectivity of the reaction, particularly the diastereoselectivity. The formation of the 5-nitropiperidin-2-one ring creates at least two stereocenters (at C5 and C6). d-nb.info

Often, a high degree of diastereoselectivity is observed, leading to the formation of a single diastereomer. nih.gov This outcome can be explained by a few hypotheses: d-nb.info

The nitro-Mannich reaction itself is highly stereoselective, and this stereochemistry is retained through the subsequent lactamization.

The nitro-Mannich step is fast and reversible, allowing for equilibration of the diastereomeric intermediates. The most thermodynamically stable intermediate then proceeds through an irreversible lactamization, leading to the observed product.

A post-cyclization epimerization occurs at the carbon bearing the nitro group (C5), allowing the system to settle into the most stable configuration, which typically places bulky substituents in equatorial positions to minimize steric strain. d-nb.info

The high diastereocontrol generally suggests that the reaction is under thermodynamic control, favoring the formation of the most stable product isomer. d-nb.info In some exceptional cases, crystallization-induced diastereomeric transformation (CIDT) has been observed, where the preferential crystallization of one diastereomer from the reaction mixture drives the equilibrium toward that product. nih.gov

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for verifying proposed reaction mechanisms and understanding selectivity. researchgate.net DFT calculations can be used to model the transition states of the key bond-forming steps (nitro-Mannich and lactamization) and to determine their relative energy barriers.

For similar piperidine (B6355638) syntheses, DFT studies have been used to:

Calculate the energies of different stereoisomeric products and intermediates to predict the thermodynamically favored isomer. researchgate.net

Analyze the geometry of transition states to explain the origins of stereoselectivity (e.g., why a syn or anti product is favored).

Investigate the role of catalysts by modeling their interaction with the reactants and transition states.

These computational models can corroborate experimental findings, such as the observation that the final product is the most thermodynamically stable diastereomer, and provide detailed insight into the electronic and steric factors that govern the reaction pathway. researchgate.net

Synthetic Utility of 6 3 Bromophenyl 5 Nitropiperidin 2 One As a Building Block

Applications in the Total Synthesis of Complex Natural Products

While the direct application of 6-(3-Bromophenyl)-5-nitropiperidin-2-one in the total synthesis of a specific natural product has not been extensively documented, its structural features suggest significant potential as a key intermediate. The 6-arylpiperidin-2-one core is present in numerous alkaloids and other biologically active natural products. The strategic placement of the bromo and nitro groups on the this compound scaffold allows for its elaboration into more complex structures that constitute the backbones of such natural products.

For instance, the phenyl group can be a precursor to more elaborate aromatic systems found in alkaloids, and the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form additional rings. The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of alkyl, aryl, or vinyl groups, thus facilitating the synthesis of a diverse range of natural product analogs. A divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine (B6355638) natural products has been achieved from chiral aziridines, highlighting the importance of substituted piperidines in natural product synthesis. rsc.org

A hypothetical retrosynthetic analysis of a complex piperidine alkaloid could envision this compound as a key fragment, where the substituents guide the stereochemical outcome of subsequent transformations.

Development of New Synthetic Methodologies Leveraging the Piperidin-2-one Scaffold

The unique combination of functional groups in this compound makes it an ideal substrate for the development and validation of new synthetic methodologies. The piperidine ring is a significant scaffold in pharmaceutical research and a common structural motif in many natural products. nih.govacs.orgresearchgate.net The development of efficient methods to access and functionalize this core is of great interest. nih.govacs.orgresearchgate.net

The presence of both a nucleophilic secondary amine (after potential reduction of the nitro group) and electrophilic centers allows for a variety of transformations. For example, the nitro group can act as a precursor for radical reactions or be transformed into other functional groups, while the lactam carbonyl can be reduced or serve as a site for ring-opening reactions.

Methodologies that could be explored using this scaffold include:

Catalytic Asymmetric Transformations: The development of enantioselective methods to introduce substituents at the C5 and C6 positions would be highly valuable.

Multi-component Reactions: The reactivity of the scaffold could be harnessed in one-pot, multi-component reactions to rapidly build molecular complexity.

Photoredox Catalysis: The electron-withdrawing nature of the nitro group and the presence of the bromine atom could enable novel photoredox-catalyzed functionalizations.

Research into the reactivity of this scaffold can lead to the discovery of novel transformations and expand the toolkit of synthetic organic chemists.

| Potential Reaction | Reagents and Conditions | Expected Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Functionalization at the 3-position of the phenyl ring |

| Nitro Group Reduction | H₂, Pd/C or other reducing agents | Formation of 6-(3-Bromophenyl)-5-aminopiperidin-2-one |

| Lactam Reduction | LiAlH₄ or other strong reducing agents | Formation of the corresponding substituted piperidine |

Strategies for Diversity-Oriented Synthesis from the Core Structure

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov The this compound core is an excellent starting point for DOS due to its multiple points of diversification.

A DOS strategy could involve a branching reaction sequence starting from the core structure. For example:

Initial Functionalization: The bromine atom can be subjected to various cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.) to introduce a first level of diversity.

Nitro Group Manipulation: The nitro group can be reduced to an amine and then acylated, alkylated, or used in the formation of new heterocyclic rings, adding another layer of complexity.

Lactam Chemistry: The lactam can be N-alkylated or N-arylated, or the carbonyl group can be converted to a thiocarbonyl or other functional groups.

This multi-directional approach can rapidly generate a large library of compounds with diverse three-dimensional shapes and pharmacophoric features, increasing the probability of identifying biologically active molecules. The application of DOS to generate libraries of piperidine-based derivatives has been demonstrated as a valuable approach. researchgate.net

| Diversification Point | Potential Modifications | Resulting Structural Motifs |

| 3-Bromophenyl group | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Biaryls, alkynyl-aryls, arylamines |

| Nitro group | Reduction to amine, subsequent acylation/alkylation | Amides, sulfonamides, substituted amines |

| Piperidin-2-one ring | N-alkylation, ring-opening, reduction | N-substituted lactams, amino acids, piperidines |

Future Directions in the Academic Research of Substituted Piperidin-2-ones

The field of substituted piperidin-2-ones is rich with opportunities for future academic research. Building on the potential of scaffolds like this compound, future research could focus on several key areas:

Development of Stereoselective Syntheses: A major challenge remains the development of general and efficient methods for the stereocontrolled synthesis of highly substituted piperidin-2-ones. This includes the development of novel chiral catalysts and asymmetric methodologies.

Exploration of Novel Reactivity: Investigating the untapped reactivity of the nitro group and the lactam ring in the context of modern synthetic methods, such as photoredox and electro-organic synthesis, could lead to new and powerful synthetic tools.

Application in Chemical Biology: The synthesis of libraries of piperidin-2-one derivatives and their screening against various biological targets could lead to the discovery of new probes for studying biological processes and novel therapeutic leads. The piperidine scaffold is a common core in many active pharmaceuticals. thieme-connect.com

Computational Studies: In silico studies on the conformational preferences and reactivity of substituted piperidin-2-ones can provide valuable insights for the rational design of new synthetic targets and catalysts.

Q & A

Q. What are the common synthetic routes for 6-(3-Bromophenyl)-5-nitropiperidin-2-one, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and cyclization. For example, analogous compounds (e.g., oxadiazole-pyridazinone derivatives) are synthesized via refluxing in methanol/ethanol with catalysts like KOH, followed by purification using recrystallization or chromatography . Intermediates are characterized via -NMR to confirm structural integrity, as demonstrated in the analysis of bromobenzofuran-nicotinonitrile derivatives .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

Key techniques include:

- X-ray crystallography : Using SHELX for refinement and ORTEP-III for visualization to resolve bond lengths and angles .

- NMR spectroscopy : - and -NMR to identify proton environments and nitro/bromophenyl groups .

- IR spectroscopy : To detect functional groups like the piperidin-2-one carbonyl stretch (~1700 cm) .

Q. How can researchers ensure reproducibility in crystallographic data for this compound?

Document critical parameters such as Flack (for enantiopolarity validation) and SHELXL refinement settings (e.g., weighting schemes, extinction correction) to minimize systematic errors .

Advanced Research Questions

Q. How can data contradictions in crystallographic studies (e.g., centrosymmetric vs. non-centrosymmetric space groups) be resolved?

Use Flack’s parameter, which is robust for structures near centrosymmetry, avoiding over-reliance on Rogers’ , which may yield false chirality indications. Implement least-squares refinement with twin-law modeling in SHELXL .

Q. What experimental strategies optimize reaction yields for analogs of this compound?

Q. How can researchers design comparative bioactivity studies with structurally similar compounds?

Follow a methodology similar to ECHA’s comparative analysis (e.g., antimicrobial/antitumor assays) by synthesizing analogs (e.g., fluoro-nitrobenzoic acids) and testing in standardized in vitro models. Tabulate IC values and correlate substituent effects (e.g., bromo vs. methyl groups) .

Q. What mechanistic insights can be gained from kinetic studies of its synthesis?

Conduct time-resolved -NMR to track intermediate formation (e.g., nitration intermediates). Isotopic labeling (e.g., -KNO) can clarify nitration pathways .

Q. How should hygroscopicity challenges be addressed during handling?

Store the compound under inert atmosphere (N/Ar) with desiccants (e.g., silica gel). Use Karl Fischer titration to monitor moisture content during synthesis .

Methodological Considerations

Q. What protocols mitigate risks from hazardous byproducts during synthesis?

- GC-MS/HPLC : Identify and quantify brominated byproducts (e.g., 3-bromoaniline) .

- Safety protocols : Follow MedChemExpress guidelines for PPE (gloves, goggles) and emergency eyewash/shower access .

Q. How can structure-activity relationship (SAR) studies inform drug discovery applications?

Modify the bromophenyl or nitro groups and test in target-specific assays (e.g., kinase inhibition). Use molecular docking (e.g., AutoDock Vina) to predict binding modes, complemented by X-ray co-crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.